molecular formula C15H15ClN2O3S B7786719 2-(6-methyl-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)ethyl 3-chlorobenzoate

2-(6-methyl-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)ethyl 3-chlorobenzoate

Cat. No.: B7786719
M. Wt: 338.8 g/mol
InChI Key: DQPCAISWNAUIAP-UHFFFAOYSA-N
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Description

Compound “2-(6-methyl-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)ethyl 3-chlorobenzoate” is a chemical entity with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “2-(6-methyl-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)ethyl 3-chlorobenzoate” involves multiple synthetic routes. One common method includes the hydrogenation reduction of a precursor compound, followed by hydrolysis to obtain the desired product . The reaction conditions typically involve the use of specific catalysts and controlled temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity.

Chemical Reactions Analysis

Types of Reactions: Compound “2-(6-methyl-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)ethyl 3-chlorobenzoate” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.

    Reduction: Hydrogenation using catalysts like palladium on carbon is a typical method for reducing the compound.

    Substitution: Halogenation or alkylation reactions are performed using appropriate halogen or alkylating agents under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Compound “2-(6-methyl-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)ethyl 3-chlorobenzoate” has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as drug development and disease treatment.

    Industry: It is utilized in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.

Mechanism of Action

Comparison with Other Similar Compounds: Compound “2-(6-methyl-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)ethyl 3-chlorobenzoate” can be compared with other similar compounds based on its structural and functional properties. For instance, it may share similarities with compounds like cephalosporins, which are known for their antibacterial properties .

Comparison with Similar Compounds

  • Compound “CID 2632”
  • Compound “CID 6540461”
  • Compound “CID 5362065”
  • Compound “CID 5479530”

These compounds exhibit similar structural features and may have overlapping applications, but compound “2-(6-methyl-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)ethyl 3-chlorobenzoate” stands out due to its unique reactivity and potential for diverse applications.

Properties

IUPAC Name

2-(6-methyl-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)ethyl 3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-9-12(13(19)18-15(17-9)22-2)6-7-21-14(20)10-4-3-5-11(16)8-10/h3-5,8H,6-7H2,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPCAISWNAUIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1)SC)CCOC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=C(N1)SC)CCOC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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